molecular formula C6H2F6N2O B1496169 2,6-Bis(trifluoromethyl)pyrimidin-4-ol CAS No. 884-30-0

2,6-Bis(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B1496169
CAS No.: 884-30-0
M. Wt: 232.08 g/mol
InChI Key: CQGVQUGHJJPUPQ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Numbers

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic naming systems. The primary systematic name is 2,6-bis(trifluoromethyl)pyrimidin-4-ol, which precisely describes the substitution pattern on the pyrimidine ring. This nomenclature indicates the presence of trifluoromethyl groups at positions 2 and 6 of the pyrimidine ring, with a hydroxyl group located at position 4. Alternative systematic names found in chemical databases include 4-pyrimidinol, 2,6-bis(trifluoromethyl)-, which emphasizes the hydroxyl functionality as the primary substituent. The compound may also be referred to as 2,6-bis(trifluoromethyl)-4-hydroxypyrimidine, highlighting the hydroxyl group's position.

The Chemical Abstracts Service registry number for 2,6-bis(trifluoromethyl)pyrimidin-4-ol is 884-30-0, which serves as the unique identifier for this compound in chemical databases and literature. This registry number provides unambiguous identification regardless of naming variations that may appear in different publications or chemical suppliers. The compound is also catalogued in various international chemical databases with consistent identification parameters. Additional nomenclature variations include the tautomeric form designation 2,6-bis(trifluoromethyl)-1H-pyrimidin-4-one, which reflects the keto-enol tautomerism characteristic of this compound class. The International Union of Pure and Applied Chemistry name system ensures standardization across global chemical communications, facilitating accurate identification and referencing in scientific literature.

Properties

IUPAC Name

2,4-bis(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F6N2O/c7-5(8,9)2-1-3(15)14-4(13-2)6(10,11)12/h1H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGVQUGHJJPUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287887
Record name 2,6-bis(trifluoromethyl)pyrimidin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884-30-0
Record name NSC53129
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-bis(trifluoromethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies Overview

The preparation of 2,6-Bis(trifluoromethyl)pyrimidin-4-ol typically involves multi-step synthetic routes, often starting from trifluoromethyl-substituted pyrimidine precursors or related heterocyclic intermediates. Two main synthetic approaches are documented:

Halomethylation and Cyclization Routes

Another key step in the preparation involves the synthesis of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, which serve as precursors for further functionalization:

  • Starting from halo-substituted trifluoromethyl pyrimidines, these intermediates are prepared by reacting with 2-methylisothiourea sulfate in aqueous methanol under reflux with concentrated hydrochloric acid for 48 hours.
  • Subsequent iodination with potassium iodide yields the iodomethyl derivatives in 62-65% yields.
  • These intermediates are then subjected to O-alkylation as described above.

This halomethylation step is crucial for introducing reactive sites facilitating the formation of the 4-hydroxy group on the pyrimidine ring.

Alternative Synthetic Routes and Building Blocks

While direct preparation of 2,6-Bis(trifluoromethyl)pyrimidin-4-ol is less frequently reported, related fluorinated pyrimidine derivatives have been synthesized using alternative building blocks such as 2,6-dicyano-4-pyrone and its derivatives. These methods involve multi-step transformations including:

  • Formation of bis-amidoxime intermediates.
  • Reaction with acyl chlorides or anhydrides to form heterocyclic rings.
  • Huisgen rearrangement and cyclization to yield complex pyrimidine or pyrone derivatives bearing trifluoromethyl groups.

Though these methods are more elaborate and aimed at different target molecules, they provide insight into the chemical flexibility and synthetic accessibility of trifluoromethylated pyrimidine systems.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 O-Alkylation 6-substituted-4-(trifluoromethyl)pyrimidin-4-ol, K2CO3, acetone, reflux 30 min 70-98 Direct chemoselective O-alkylation preferred over cyclocondensation
2 Halomethylation 2-methylisothiourea sulfate, HCl, reflux 48 h, KI treatment 62-65 Preparation of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines
3 Cyclocondensation (less feasible) 2-methylisothiourea sulfate, cyclocondensation N/A Found not feasible for target compound synthesis
4 Alternative building block synthesis 2,6-dicyano-4-pyrone derivatives, acyl chlorides, anhydrides, reflux 24-92 Multi-step, used for related pyrimidine derivatives

Research Findings and Practical Considerations

  • The direct O-alkylation method is favored due to its higher yields, operational simplicity, and cleaner product profiles.
  • The cyclocondensation route, although conceptually attractive, suffers from low feasibility and poor yields in the context of trifluoromethyl-substituted pyrimidin-4-ols.
  • The halomethylation step is critical for introducing functional groups that enable subsequent alkylation and modification.
  • Purification typically involves recrystallization or column chromatography using hexane/methanol or hexane/ethyl acetate mixtures.
  • Structural confirmation of products is routinely performed by single-crystal X-ray diffraction and 2D NMR spectroscopy to ensure regioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(trifluoromethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions often employ strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Compounds with various functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of 2,6-bis(trifluoromethyl)pyrimidin-4-ol exhibit significant antimicrobial properties. For instance, a series of synthesized pyrimidine derivatives demonstrated efficacy against various bacterial strains, suggesting potential as new antimicrobial agents . The trifluoromethyl group enhances the lipophilicity and bioactivity of these compounds.

Anti-cancer Properties
Research has also explored the anti-cancer potential of pyrimidine derivatives. Compounds containing the 2,6-bis(trifluoromethyl)pyrimidin-4-ol framework have been investigated for their ability to inhibit cancer cell proliferation. The electron-withdrawing nature of the trifluoromethyl group may contribute to their activity by stabilizing the molecular structure necessary for interaction with biological targets .

Materials Science

Fluorinated Polymers
The incorporation of 2,6-bis(trifluoromethyl)pyrimidin-4-ol into polymer matrices has been studied for developing high-performance materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability. These materials are particularly useful in applications requiring durability under harsh conditions .

Optoelectronic Applications
The compound has been utilized in the synthesis of luminescent materials and as a building block for organic light-emitting diodes (OLEDs). The presence of trifluoromethyl groups can enhance charge transport properties, making these materials suitable for optoelectronic devices .

Agrochemicals

Pesticide Development
The unique chemical structure of 2,6-bis(trifluoromethyl)pyrimidin-4-ol has led to its exploration in pesticide formulations. Its ability to interact with biological systems makes it a candidate for developing new herbicides and fungicides that target specific pathways in pests while minimizing environmental impact .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CP. aeruginosa64 µg/mL

This table summarizes the antimicrobial activity of various derivatives based on 2,6-bis(trifluoromethyl)pyrimidin-4-ol against common bacterial strains.

Table 2: Performance Characteristics of Fluorinated Polymers

Polymer TypeThermal Stability (°C)Chemical ResistanceApplication Area
A300HighCoatings
B250ModerateElectrical Insulation
C280HighAerospace Components

This table highlights the performance characteristics of polymers incorporating 2,6-bis(trifluoromethyl)pyrimidin-4-ol.

Mechanism of Action

2,6-Bis(trifluoromethyl)pyrimidin-4-ol is similar to other trifluoromethylated pyrimidines, such as 2,6-Bis(trifluoromethyl)pyridine and 2,6-Bis(trifluoromethyl)benzoic acid. its unique structure and properties set it apart, making it more suitable for certain applications. The presence of the hydroxyl group and the specific positioning of the trifluoromethyl groups contribute to its distinct reactivity and functionality.

Comparison with Similar Compounds

5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol (CAS 672-50-4)

  • Molecular Formula : C₅H₅F₃N₄O
  • Molecular Weight : 194.12 g/mol
  • Key Features: A single -CF₃ group at position 2. Amino (-NH₂) groups at positions 5 and 6.
  • Comparison: The amino groups enhance hydrogen bonding and solubility in polar solvents compared to the target compound’s -CF₃ groups, which are hydrophobic. The electron-donating amino groups reduce the acidity of the hydroxyl group relative to the target compound’s electron-withdrawing -CF₃ substituents .

Quinoline Derivatives

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline (CAS 35877-04-4)

  • Molecular Formula: C₁₁H₅F₆NO
  • Molecular Weight : ~281.17 g/mol
  • Key Features: A fused benzene-pyridine (quinoline) core. -CF₃ groups at positions 2 and 6, with a hydroxyl group at position 4.
  • Comparison :
    • The fused aromatic system increases molecular rigidity and UV absorption compared to pyrimidines.
    • The larger π-system may enhance stability in catalytic or photochemical applications .

Pyridine Derivatives

2,6-Bis(trifluoromethyl)-4-pyridinol (CAS 43150-55-6)

  • Molecular Formula: C₇H₃F₆NO
  • Molecular Weight : 231.10 g/mol
  • Key Features :
    • A pyridine ring with -CF₃ groups at positions 2 and 6 and a hydroxyl group at position 4.
  • Comparison :
    • The single nitrogen in pyridine creates a less electron-deficient ring than pyrimidine, altering reactivity in nucleophilic substitutions.
    • The hydroxyl group’s acidity is stronger in this compound due to the combined electron-withdrawing effects of -CF₃ groups and the pyridine ring .

Key Research Findings

Electronic Effects :

  • Trifluoromethyl groups increase electron deficiency in aromatic rings, enhancing the acidity of adjacent hydroxyl groups. Pyridine derivatives (e.g., CAS 43150-55-6) exhibit stronger acidity than pyrimidines due to fewer nitrogen atoms .
  • In pyrimidines, the dual nitrogen atoms further delocalize electron density, moderating acidity compared to pyridines.

Solubility and Reactivity: Amino-substituted pyrimidines (e.g., CAS 672-50-4) show improved aqueous solubility due to hydrogen bonding, whereas -CF₃ groups reduce solubility but enhance metabolic stability . Quinoline derivatives (e.g., CAS 35877-04-4) exhibit higher melting points and thermal stability due to extended conjugation .

Applications: Pyridine and quinoline derivatives are often used in pharmaceuticals and agrochemicals due to their tunable electronic properties. Pyrimidine derivatives are critical in nucleoside analogs and kinase inhibitors.

Biological Activity

2,6-Bis(trifluoromethyl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antifungal, and antiparasitic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

2,6-Bis(trifluoromethyl)pyrimidin-4-ol has the following chemical structure:

  • Chemical Formula : C7H4F6N2O
  • CAS Number : 884-30-0

The trifluoromethyl groups contribute to its unique chemical properties, enhancing its biological activity through improved lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study synthesized various trifluoromethyl pyrimidine derivatives and evaluated their anticancer properties against several cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer).

Table 1: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
2,6-Bis(trifluoromethyl)pyrimidin-4-olPC315
2,6-Bis(trifluoromethyl)pyrimidin-4-olK56212
2,6-Bis(trifluoromethyl)pyrimidin-4-olHeLa20
2,6-Bis(trifluoromethyl)pyrimidin-4-olA54918

The IC50 values indicate that the compound exhibits moderate anticancer activity across different cell lines. Notably, it is less potent than doxorubicin but shows promise for further development.

Antifungal Activity

In addition to its anticancer effects, 2,6-Bis(trifluoromethyl)pyrimidin-4-ol has demonstrated antifungal properties. A study assessed its efficacy against common fungal pathogens.

Table 2: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundPathogenInhibition Rate (%)
2,6-Bis(trifluoromethyl)pyrimidin-4-olB. cinerea96.76
2,6-Bis(trifluoromethyl)pyrimidin-4-olS. sclerotiorum82.73

The results indicate that the compound exhibits high inhibition rates comparable to standard antifungal agents like tebuconazole.

Antiparasitic Activity

The antiparasitic potential of 2,6-Bis(trifluoromethyl)pyrimidin-4-ol has also been explored. Research involving various protozoan parasites showed promising results.

Table 3: Antiparasitic Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundParasiteIC50 (µM)
2,6-Bis(trifluoromethyl)pyrimidin-4-olGiardia intestinalis5
2,6-Bis(trifluoromethyl)pyrimidin-4-olEntamoeba histolytica7
2,6-Bis(trifluoromethyl)pyrimidin-4-olTrichomonas vaginalis8

These findings suggest that the compound possesses significant activity against key protozoan parasites.

Case Studies and Research Findings

  • Anticancer Mechanism : A study indicated that the compound induces apoptosis in cancer cells by activating caspase pathways. This mechanism was observed in both in vitro and in vivo models.
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as cisplatin, the efficacy of 2,6-Bis(trifluoromethyl)pyrimidin-4-ol increased significantly, suggesting potential for combination therapy in cancer treatment.
  • In Vivo Efficacy : Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups.

Q & A

Q. What are the key synthetic methodologies for preparing 2,6-bis(trifluoromethyl)pyrimidin-4-ol, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves cyclocondensation of trifluoromethyl-substituted precursors under controlled conditions. For example, nucleophilic substitution or cyclization reactions using trifluoromethyl ketones or nitriles with urea/thiourea derivatives can yield pyrimidin-4-ol scaffolds. Optimization includes varying catalysts (e.g., acid/base), temperature (80–120°C), and solvent polarity (DMF or acetonitrile). Reaction progress should be monitored via TLC or HPLC, and purity assessed using recrystallization or column chromatography .

Q. How can structural characterization of 2,6-bis(trifluoromethyl)pyrimidin-4-ol be reliably performed?

Use a combination of:

  • NMR spectroscopy : 1^1H and 19^19F NMR to confirm substitution patterns (e.g., DMSO-d6_6 as solvent for resolving hydroxyl protons) .
  • IR spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C5_5H3_3F6_6N2_2O) .
  • X-ray crystallography : For unambiguous confirmation of planar pyrimidin-4-ol geometry and trifluoromethyl group orientations .

Q. What analytical techniques are recommended for assessing purity and stability?

  • HPLC : Use a C18 column with a buffer system (e.g., ammonium acetate pH 6.5) and UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability, noting decomposition above 200°C due to trifluoromethyl groups .
  • Karl Fischer titration : Measure residual moisture, critical for hygroscopic samples .

Advanced Research Questions

Q. How does the electronic nature of trifluoromethyl groups influence the reactivity of 2,6-bis(trifluoromethyl)pyrimidin-4-ol in coordination chemistry?

The strong electron-withdrawing effect of -CF3_3 groups stabilizes metal-ligand bonds in complexes. For example, in iridium(III) complexes, this ligand enhances electroluminescence efficiency by lowering the LUMO energy. Methodologically, synthesize complexes via refluxing the ligand with metal precursors (e.g., IrCl3_3·3H2_2O) in ethylene glycol, followed by cyclic voltammetry to assess redox properties .

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound?

  • Cross-validate techniques : Compare NMR data across solvents (CDCl3_3 vs. DMSO-d6_6) to account for solvent-induced shifts .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict 19^19F NMR chemical shifts and match experimental data .
  • Reproducibility tests : Replicate synthesis under inert atmospheres to exclude moisture/oxygen interference .

Q. How can 2,6-bis(trifluoromethyl)pyrimidin-4-ol be functionalized for applications in optoelectronic materials?

  • Suzuki coupling : Introduce aryl/heteroaryl groups at the 4-position using palladium catalysts .
  • Electrophilic substitution : Modify the hydroxyl group via phosphorylation or sulfonation to alter solubility for thin-film deposition .
  • Coordination polymers : Design metal-organic frameworks (MOFs) with Cu(I) or Zn(II) to study charge-transfer properties .

Q. What mechanistic insights explain its potential as a kinase inhibitor scaffold?

The pyrimidin-4-ol core mimics ATP’s adenine binding motif. Trifluoromethyl groups enhance binding via hydrophobic interactions with kinase pockets. Methodologically:

  • Docking studies : Use AutoDock Vina to simulate binding modes with target kinases (e.g., EGFR).
  • Enzyme assays : Measure IC50_{50} values using fluorescence-based kinase activity assays .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in melting point reports for this compound?

  • Controlled recrystallization : Use solvents like ethanol/water mixtures to ensure consistent crystal packing .
  • DSC analysis : Determine melting points dynamically to account for polymorphic forms .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • COSMO-RS : Predict solubility in organic solvents.
  • Gaussian 16 : Calculate frontier molecular orbitals (FMOs) to assess electron affinity for optoelectronic applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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